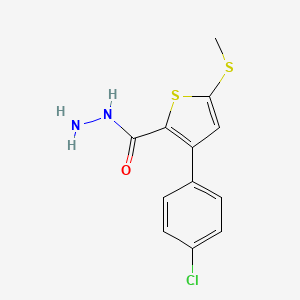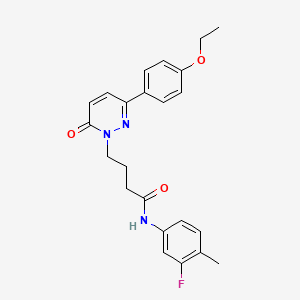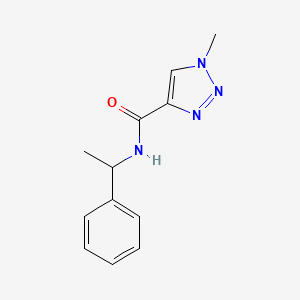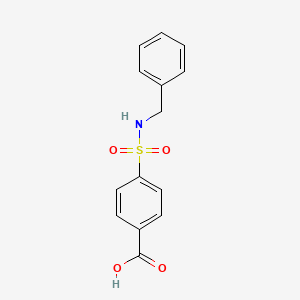
1-Cyclohexyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-methylbenzene is an organic compound with the molecular formula C13H18. It is a derivative of benzene, featuring a cyclohexyl group attached to the first carbon of the benzene ring and a methyl group attached to the third carbon. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene is reacted with cyclohexyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a controlled temperature to avoid side reactions and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-3-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2). These reactions typically require controlled temperatures and specific solvents to achieve the desired oxidation state.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce functional groups onto the benzene ring.
Major Products Formed:
Oxidation: The major products include cyclohexylbenzene derivatives with various oxidation states.
Reduction: The reduction of this compound can yield cyclohexylbenzene derivatives with reduced functional groups.
Substitution: Electrophilic aromatic substitution reactions can produce nitro, halogenated, and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-methylbenzene is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: The compound is used in biological studies to understand the interaction of aromatic compounds with biological systems.
Medicine: It is employed in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
1-Cyclohexyl-3-methylbenzene is similar to other benzene derivatives, such as toluene, xylene, and ethylbenzene. its unique structure, with the cyclohexyl group, sets it apart in terms of reactivity and applications. The presence of the cyclohexyl group influences the compound's physical and chemical properties, making it distinct from other benzene derivatives.
Comparación Con Compuestos Similares
Toluene: A benzene derivative with a methyl group attached to the benzene ring.
Xylene: A benzene derivative with two methyl groups attached to the benzene ring.
Ethylbenzene: A benzene derivative with an ethyl group attached to the benzene ring.
Propiedades
IUPAC Name |
1-cyclohexyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWADKCMNAMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2797024.png)

![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2797030.png)
![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)
![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)


